molecular formula C20H25N3O B2636873 Aza(3-(4-(tert-butyl)phenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane CAS No. 1024853-83-5

Aza(3-(4-(tert-butyl)phenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane

Cat. No. B2636873
CAS RN: 1024853-83-5
M. Wt: 323.44
InChI Key: YPIJPSLKDLRPHL-FCDQGJHFSA-N
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Description

“Aza(3-(4-(tert-butyl)phenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane” is a chemical compound with the molecular formula C20H25N3O . It has a molecular weight of 323.44.

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of aza(3-(4-(tert-butyl)phenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane and related compounds are foundational in organic chemistry for creating a diverse array of polyfunctionalized compounds. These compounds are intermediates in synthesizing heterocyclic and open-chain polyfunctionalized molecules. For example, the reactions of isothiocyanates with carbanions derived from alkenes, allenes, acetylenes, and butadienes have been shown to produce various aza diene and aza triene systems, leading to new classes of aza dienes and hemiaminal ethers with rare heteroatom substituents (Nedolya et al., 2011).

Antimicrobial Activity

Research on azo–azomethine derivatives, including those synthesized from reactions involving components related to aza(3-(4-(tert-butyl)phenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane, has demonstrated antimicrobial properties. Certain derivatives have shown weak antimicrobial activity against gram-positive bacteria, yeast, and mold, highlighting the potential for these compounds in developing new antimicrobial agents (Odabaşoǧlu et al., 2007).

Photophysical Properties

Compounds related to aza(3-(4-(tert-butyl)phenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane, such as those with tert-butyl and methoxy substitutions, have been studied for their photophysical properties. These studies are essential for developing organic optoelectronic applications, like organic light-emitting devices (OLEDs), by investigating the fluorescent structure-property relationship of alkynyl-functionalized pyrene derivatives (Hu et al., 2013).

Organometallic Reactions

The photochemical and thermal reactions of organometallic compounds involving structures akin to aza(3-(4-(tert-butyl)phenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane have provided insights into the formation of unique aza-3-phosphaallene complexes. These studies contribute to the understanding of 1,1-addition reactions and the formation of cyanophosphane complexes, aiding in the development of novel organophosphorus compounds (Ionescu et al., 2005).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-13-10-18-16(19(11-13)23-24-5)12-17(21-22-18)14-6-8-15(9-7-14)20(2,3)4/h6-9,12-13H,10-11H2,1-5H3/b23-19+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIJPSLKDLRPHL-FCDQGJHFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=NN=C(C=C2/C(=N/OC)/C1)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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